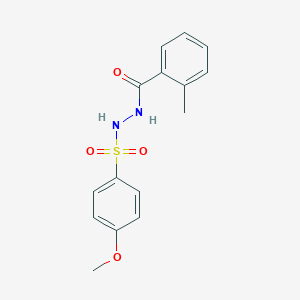
N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol It is known for its unique chemical structure, which includes a methoxy group, a methylbenzoyl group, and a benzenesulfonohydrazide moiety
Preparation Methods
The synthesis of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-methoxybenzenesulfonylhydrazide with 2-methylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonohydrazide groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antibacterial and antifungal agent, inhibiting the growth of certain microorganisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide is not fully understood. it is believed to exert its antibacterial and antifungal activities by inhibiting the growth of microorganisms. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to programmed cell death.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide include:
4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide: This compound has similar structural features but with an ethoxy group instead of a methoxy group.
4-methoxy-N’-(2-chlorobenzoyl)benzenesulfonohydrazide:
The uniqueness of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-14(11)15(18)16-17-22(19,20)13-9-7-12(21-2)8-10-13/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
BCSUDMIRTCAIEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405081.png)
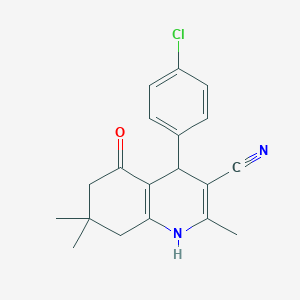
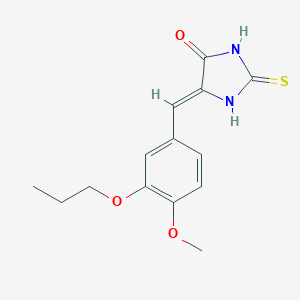
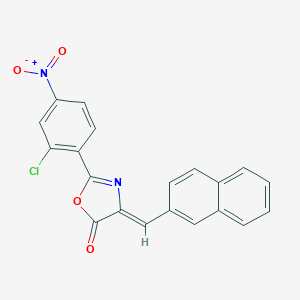
![2-(2-naphthyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B405094.png)
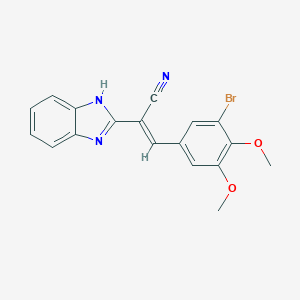
![N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide](/img/structure/B405097.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405098.png)
![Ethyl 2-amino-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B405099.png)
![N-[5-(5-Chloro-3-ethyl-3H-benzothiazol-2-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide](/img/structure/B405100.png)
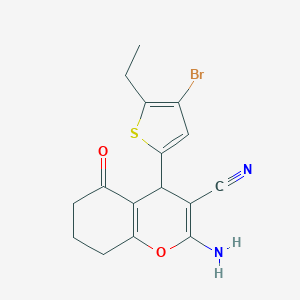

![methyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405103.png)
